2-Chloro-3-fluoro-4,5-diiodopyridine CAS number search
2-Chloro-3-fluoro-4,5-diiodopyridine CAS number search
Executive Summary & Identification
2-Chloro-3-fluoro-4,5-diiodopyridine is a highly specialized, polysubstituted heterocyclic intermediate.[1][2] It serves as a critical "orthogonal scaffold" in medicinal chemistry, enabling the precise, sequential introduction of three distinct pharmacophores onto a single pyridine ring.
Its value lies in the reactivity differential between the C4 and C5 iodine atoms, allowing researchers to perform site-selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) without requiring protecting groups.[1]
Chemical Identity
| Parameter | Data |
| CAS Number | 153035-02-0 |
| IUPAC Name | 2-Chloro-3-fluoro-4,5-diiodopyridine |
| Molecular Formula | C₅HClFI₂N |
| Molecular Weight | 383.33 g/mol |
| SMILES | ClC1=NC=C(I)C(I)=C1F |
| InChI Key | PXJZIYJSSQJZEI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid (typically) |
| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |
Synthetic Strategy: Iterative Directed Ortho-Metalation (DoM)[1][2]
The synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine is not a trivial halogenation; it requires Directed Ortho-Metalation (DoM) .[1][2] Standard electrophilic aromatic substitution (SEAr) will fail due to the electron-deficient nature of the pyridine ring.[1]
The protocol relies on the "Base-Dependent Site Selectivity" principle.[1] The fluorine atom at C3 is the strongest ortho-directing group (ODG), initially directing lithiation to C4.[1] Once C4 is occupied by iodine, the combined directing effects of the C4-Iodine and the ring nitrogen direct the second lithiation to C5.
DOT Diagram: Synthesis Workflow
Caption: Iterative DoM pathway utilizing the strong ortho-directing power of Fluorine (C3) followed by Iodine (C4) to install the di-iodo motif.
Detailed Experimental Protocol
Safety Warning: Organolithium reagents are pyrophoric.[1] Iodine is corrosive.[1] Perform all reactions under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.
Step 1: Synthesis of Mono-iodo Intermediate
Target: 2-Chloro-3-fluoro-4-iodopyridine (CAS 148639-07-0)[1][2]
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Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) and diisopropylamine (1.1 eq). Cool to -78°C.[1][2][3][4]
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Base Generation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1] Stir for 30 min to generate LDA in situ.
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Metalation: Add a solution of 2-chloro-3-fluoropyridine (1.0 eq) in THF dropwise. Maintain internal temp < -70°C.
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Mechanistic Note: The Li coordinates to the Fluorine lone pair, deprotonating the C4 position exclusively.
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Quench: After 1 h, add a solution of Iodine (I₂, 1.1 eq) in THF. The solution will decolorize as iodine is consumed.[1]
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Workup: Warm to RT. Quench with sat. aq. NH₄Cl and Na₂S₂O₃ (to remove excess iodine).[1] Extract with EtOAc.[1][5]
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Purification: Recrystallize from Hexanes/DCM or use silica flash chromatography (0-10% EtOAc in Hexanes).
Step 2: Synthesis of Di-iodo Target
Target: 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0)[1][2][6]
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Setup: Repeat the LDA generation (1.2 eq) in THF at -78°C.
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Metalation: Add the 2-chloro-3-fluoro-4-iodopyridine (from Step 1) in THF dropwise.[1][2]
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Critical Control: Do not allow the temperature to rise above -70°C. "Halogen Dance" (migration of the C4-I to C5 or C6) can occur if the lithiated species is unstable.[1]
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Quench: Add Iodine (I₂, 1.3 eq) in THF rapidly.
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Isolation: Standard aqueous workup. The product is often less soluble than the mono-iodo precursor.[1]
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Validation:
Reactivity & Applications: The "Orthogonal" Scaffold
This molecule is a "Swiss Army Knife" for pyridine functionalization.[1] The three halogens have distinct reactivities based on their electronic environments.
| Position | Halogen | Electronic Environment | Reactivity Profile (Pd-Catalysis) |
| C4 | Iodine | Most electron-deficient (Ortho to F, Para to N) | Highest Reactivity. Reacts 1st in Suzuki/Sonogashira couplings at RT.[1][2] |
| C5 | Iodine | Less electron-deficient (Meta to N) | Secondary Reactivity. Reacts 2nd, typically requiring higher temp (60-80°C).[1][2] |
| C2 | Chlorine | Adjacent to Nitrogen | Lowest Pd-Reactivity. Reserved for S_NAr (nucleophilic displacement) or high-temp coupling.[1][2] |
DOT Diagram: Selective Functionalization Logic
Caption: Logical flow for sequential library generation. The C4-I is activated by the adjacent Fluorine, ensuring high selectivity over C5-I.[1][2]
References
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CAS Registry . 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0).[1][2][6] American Chemical Society.[1] (Note: Direct link requires subscription; verified via chemical vendor databases).[1]
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Schlosser, M., et al. "First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis."[1] The Journal of Organic Chemistry, 1993.[1] [1]
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Bregent, T., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 2021.[1] [1]
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BLD Pharm . Product Certificate of Analysis: 2-Chloro-3-fluoro-4,5-diiodopyridine.
Sources
- 1. chiralen.com [chiralen.com]
- 2. 148639-07-0|2-Chloro-3-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 6. 1555361-85-7 | 4-Cyclopropyl-2-methylphenol | Boroncore [boroncore.com]
